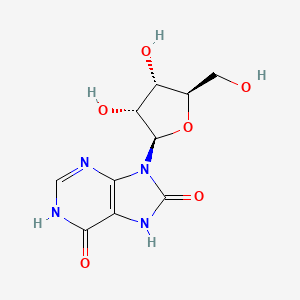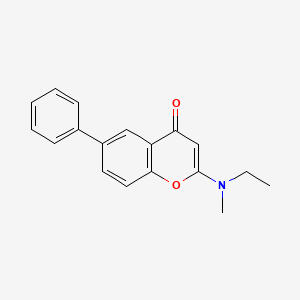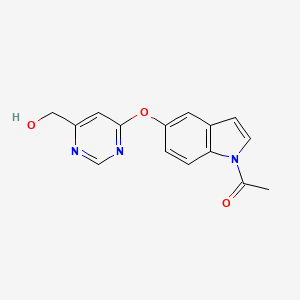![molecular formula C7H4BrClN4O B11842516 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)
1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by the presence of bromine and chlorine substituents on the pyrazolo[3,4-d]pyrimidine ring, which imparts unique chemical and biological properties
准备方法
The synthesis of 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and pyrimidine precursors under acidic or basic conditions.
Introduction of bromine and chlorine substituents: Halogenation reactions using reagents such as bromine and chlorine gas or their respective halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide) are employed to introduce the bromine and chlorine atoms at specific positions on the pyrazolo[3,4-d]pyrimidine ring.
Acylation: The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine derivative with ethanoyl chloride to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.
化学反应分析
1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution reactions: The bromine and chlorine substituents can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of substituted derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling reactions: It can participate in coupling reactions with various partners (e.g., Suzuki coupling, Sonogashira coupling) to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide, tetrahydrofuran). Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and as a building block for drug discovery.
Industry: The compound’s unique chemical properties make it useful in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.
相似化合物的比较
1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
These compounds share a similar core structure but differ in their substituents and functional groups, which impart distinct chemical and biological properties
属性
分子式 |
C7H4BrClN4O |
|---|---|
分子量 |
275.49 g/mol |
IUPAC 名称 |
1-(3-bromo-4-chloropyrazolo[3,4-d]pyrimidin-1-yl)ethanone |
InChI |
InChI=1S/C7H4BrClN4O/c1-3(14)13-7-4(5(8)12-13)6(9)10-2-11-7/h2H,1H3 |
InChI 键 |
KYPSEMXPICJSCP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1C2=C(C(=NC=N2)Cl)C(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate](/img/structure/B11842491.png)
![2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid](/img/structure/B11842495.png)


![Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-](/img/structure/B11842510.png)

![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)



